5,8,10,13-Tetraoxaheptadecane
Description
5,8,10,13-Tetraoxaheptadecane is a polyether compound with a 17-carbon backbone containing four oxygen atoms at positions 5, 8, 10, and 12. Its structure suggests applications as a solvent, phase-transfer catalyst, or intermediate in organic synthesis. For example, 6,12-Dimethyl-5,8,10,13-tetraoxaheptadecane (a derivative) was synthesized via Ru(II) photocatalyzed reactions using dimethyl sulfoxide (DMSO) as a formaldehyde surrogate, achieving a 62% yield . The compound’s NMR data (1H and 13C) and high-resolution mass spectrometry (HRMS) confirm its ether linkages and branched alkyl chain structure .
Properties
CAS No. |
17392-22-2 |
|---|---|
Molecular Formula |
C13H28O4 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1-[2-(2-butoxyethoxymethoxy)ethoxy]butane |
InChI |
InChI=1S/C13H28O4/c1-3-5-7-14-9-11-16-13-17-12-10-15-8-6-4-2/h3-13H2,1-2H3 |
InChI Key |
MHKHVNAGXJGYIT-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCOCCOCCCC |
Canonical SMILES |
CCCCOCCOCOCCOCCCC |
Other CAS No. |
17392-22-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Branched Alkanes
2,6,10,14-Tetramethylpentadecane (CAS 1921-70-6)
- Structure : A 15-carbon branched alkane with methyl groups at positions 2, 6, 10, and 13.
- Physical Properties :
- Applications : Used as a reagent or standard in analytical chemistry due to its stability and low polarity .
2,6,10,14-Tetramethylhexadecane (CAS 638-36-8)
Comparison with 5,8,10,13-Tetraoxaheptadecane :
- Polarity: The polyether structure of this compound grants higher polarity and water solubility compared to non-polar branched alkanes.
- Reactivity : Ether linkages make it susceptible to acid-catalyzed cleavage, unlike stable branched alkanes.
- Applications: Branched alkanes are preferred for non-polar applications (e.g., lubricants), while the tetraoxa compound may serve as a solvent or surfactant .
Chlorinated Cyclic Compounds
Hexachlorocyclohexane (HCH) Isomers (e.g., CAS 608-73-1)
- Structure : Chlorinated cyclohexane with six chlorine atoms.
- Physical Properties :
- Applications: Historically used as pesticides (e.g., lindane), now restricted due to environmental persistence and toxicity .
- Safety: Classified as persistent organic pollutants (POPs) with carcinogenic and neurotoxic effects .
Comparison with this compound :
Complex Oxygen/Nitrogen Heterocycles
4,9,12,15-Tetraoxa-3,5,8,10,14,16-hexaazatetracyclo[11.3.0.0²,⁶.0⁷,¹¹]hexadecan-1(16),2,5,7,10,13-hexaen-3-olate
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : The Ru(II)-photocatalyzed method for synthesizing tetraoxa derivatives (62% yield) outperforms traditional etherification routes, which often require harsh conditions .
- Safety Profile : Branched alkanes (e.g., 2,6,10,14-Tetramethylpentadecane) are safer for laboratory use compared to chlorinated compounds, which require stringent handling .
- Structural Flexibility : Linear polyethers like this compound can be tailored for specific solubility or phase-transfer properties, unlike rigid heterocycles .
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